![molecular formula C16H17Cl2N5S B12938311 9-Butyl-6-[(2,4-dichlorophenyl)methylsulfanyl]purin-2-amine CAS No. 93018-64-5](/img/structure/B12938311.png)
9-Butyl-6-[(2,4-dichlorophenyl)methylsulfanyl]purin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Butyl-6-((2,4-dichlorobenzyl)thio)-9H-purin-2-amine is a synthetic compound belonging to the purine class of molecules. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of a butyl group, a dichlorobenzylthio moiety, and an amine group attached to the purine core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Butyl-6-((2,4-dichlorobenzyl)thio)-9H-purin-2-amine typically involves multi-step organic reactions
Preparation of the Purine Core: The purine core can be synthesized through a condensation reaction between formamide and an appropriate aldehyde under acidic conditions.
Introduction of the Butyl Group: The butyl group can be introduced via an alkylation reaction using butyl bromide and a strong base such as sodium hydride.
Addition of the Dichlorobenzylthio Moiety: The dichlorobenzylthio moiety can be added through a nucleophilic substitution reaction using 2,4-dichlorobenzyl chloride and a thiol reagent.
Introduction of the Amine Group: The final amine group can be introduced through a reductive amination reaction using an appropriate amine source and a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
In an industrial setting, the production of 9-Butyl-6-((2,4-dichlorobenzyl)thio)-9H-purin-2-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dichlorobenzylthio moiety, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the purine core, particularly at the imine or amine groups, leading to the formation of reduced purine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorinated positions of the dichlorobenzylthio moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as thiols, amines, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced purine derivatives.
Substitution Products: Substituted purine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 9-Butyl-6-((2,4-dichlorobenzyl)thio)-9H-purin-2-amine is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to bind to specific targets makes it a valuable tool for understanding biochemical pathways and mechanisms.
Medicine
In medicine, 9-Butyl-6-((2,4-dichlorobenzyl)thio)-9H-purin-2-amine is investigated for its potential therapeutic properties. It may exhibit antiviral, anticancer, or anti-inflammatory activities, making it a candidate for drug development and clinical research.
Industry
In industry, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mecanismo De Acción
The mechanism of action of 9-Butyl-6-((2,4-dichlorobenzyl)thio)-9H-purin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with nucleic acid synthesis.
Comparación Con Compuestos Similares
Similar Compounds
6-Mercaptopurine: A purine analog used in the treatment of leukemia.
Azathioprine: An immunosuppressive drug used in organ transplantation and autoimmune diseases.
Thioguanine: Another purine analog used in the treatment of acute myeloid leukemia.
Uniqueness
9-Butyl-6-((2,4-dichlorobenzyl)thio)-9H-purin-2-amine is unique due to the presence of the butyl group and the dichlorobenzylthio moiety, which confer distinct chemical and biological properties. These structural features may enhance its binding affinity to specific targets and improve its pharmacokinetic profile compared to other purine analogs.
Propiedades
Número CAS |
93018-64-5 |
|---|---|
Fórmula molecular |
C16H17Cl2N5S |
Peso molecular |
382.3 g/mol |
Nombre IUPAC |
9-butyl-6-[(2,4-dichlorophenyl)methylsulfanyl]purin-2-amine |
InChI |
InChI=1S/C16H17Cl2N5S/c1-2-3-6-23-9-20-13-14(23)21-16(19)22-15(13)24-8-10-4-5-11(17)7-12(10)18/h4-5,7,9H,2-3,6,8H2,1H3,(H2,19,21,22) |
Clave InChI |
SIXLAIJQQGFPMK-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C=NC2=C1N=C(N=C2SCC3=C(C=C(C=C3)Cl)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


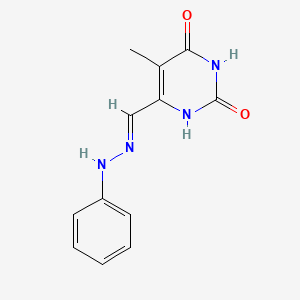
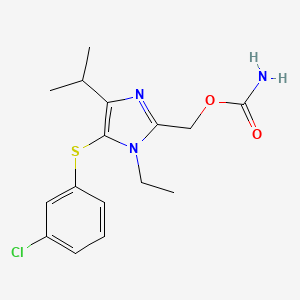

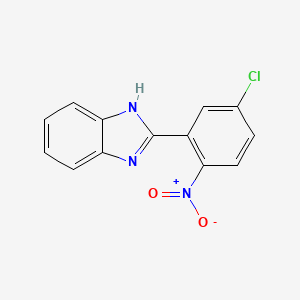
![3-Amino-3-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanenitrile](/img/structure/B12938266.png)
![2-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)acetic acid](/img/structure/B12938270.png)
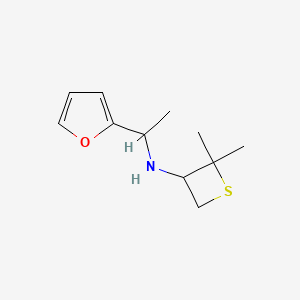
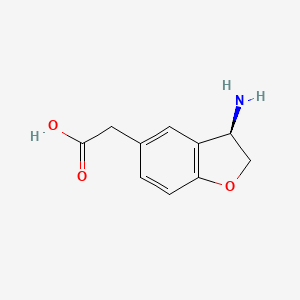
![(3AS,6aR)-hexahydro-3aH-cyclopenta[b]furan-3a-amine](/img/structure/B12938280.png)
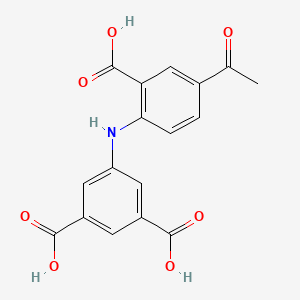
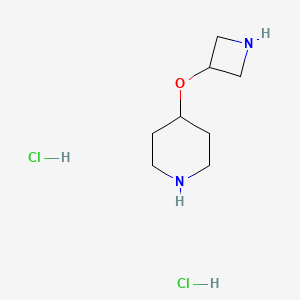

![1-(2-{[2-(Pyridin-4-yl)ethyl]amino}-1H-imidazol-5-yl)ethan-1-one](/img/structure/B12938297.png)
![(S)-2-(2-Oxa-6-azaspiro[3.4]octan-7-yl)acetic acid](/img/structure/B12938301.png)
